molecular formula C24H18FN5O4S B2362473 5-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE CAS No. 901736-61-6

5-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE

Cat. No.: B2362473
CAS No.: 901736-61-6
M. Wt: 491.5
InChI Key: TYTPMQZURQGTCA-UHFFFAOYSA-N
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Description

5-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a quinazoline ring, which is further substituted with various functional groups such as fluorobenzyl, dimethoxy, and nitrophenyl groups.

Preparation Methods

The synthesis of 5-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-fluorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with 8,9-dimethoxy-2-(4-nitrophenyl)quinazoline-4-one in the presence of a base such as potassium carbonate to yield the final product. The reaction conditions typically involve refluxing the mixture in a suitable solvent such as ethanol or acetonitrile for several hours .

Chemical Reactions Analysis

5-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form various heterocyclic derivatives.

Scientific Research Applications

5-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.

    Biological Studies: The compound is used in biological studies to investigate its effects on different biological pathways and molecular targets.

    Chemical Research: The compound is used as a building block in the synthesis of other complex organic molecules and heterocyclic compounds.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 5-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of key biological processes. For example, it has been shown to inhibit the activity of certain kinases and proteases, which are involved in cell signaling and regulation

Properties

IUPAC Name

5-[(3-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN5O4S/c1-33-20-11-18-19(12-21(20)34-2)26-24(35-13-14-4-3-5-16(25)10-14)29-23(18)27-22(28-29)15-6-8-17(9-7-15)30(31)32/h3-12H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTPMQZURQGTCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC(=CC=C4)F)C5=CC=C(C=C5)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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